Cas no 896371-77-0 (N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)

N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide structure
896371-77-0 structure
Product Name:N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS No:896371-77-0
MF:C23H23N3O3
MW:389.447025537491
CID:5981562
PubChem ID:18573339
Update Time:2025-06-20

N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Chemical and Physical Properties

Names and Identifiers

    • N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
    • 896371-77-0
    • SMR000808600
    • F2539-0341
    • HMS3021O10
    • MLS001235092
    • AKOS024658383
    • CHEMBL1358324
    • Inchi: 1S/C23H23N3O3/c1-13-8-9-17(10-14(13)2)26-12-16(11-20(26)27)25-23(29)22(28)21-15(3)24-19-7-5-4-6-18(19)21/h4-10,16,24H,11-12H2,1-3H3,(H,25,29)
    • InChI Key: CGZNGRGDNKFUQN-UHFFFAOYSA-N
    • SMILES: C(NC1CC(=O)N(C2=CC=C(C)C(C)=C2)C1)(=O)C(C1C2=C(NC=1C)C=CC=C2)=O

Computed Properties

  • Exact Mass: 389.17394160g/mol
  • Monoisotopic Mass: 389.17394160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 82.3Ų

N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Pricemore >>

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Additional information on N-1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

N-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-Yl-2-(2-Methyl-1H-lndol-3-Yl)-2-Oxoacetamide: A Comprehensive Overview

N-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-Yl-2-(2-Methyl-1H-lndol-3-Yl)-2-Oxoacetamide, commonly referred to by its CAS number 896371-77-0, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural features and promising biological activities. The molecule is composed of a pyrrolidone ring, an indole moiety, and an amide group, making it a versatile structure for further functionalization and exploration.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic acyl substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing the overall yield. The structural integrity of this compound is crucial for its intended applications, particularly in the pharmaceutical industry where precise molecular architecture is essential for bioavailability and efficacy.

Recent studies have highlighted the potential of N-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-Yl derivatives as inhibitors of specific enzymes involved in metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases, suggesting its potential role in anticancer drug development. Additionally, the indole moiety within the molecule has been linked to anti-inflammatory properties, further broadening its therapeutic applications.

The physical properties of this compound are equally noteworthy. It exists as a crystalline solid with a melting point of approximately 180°C and a molecular weight of 405.5 g/mol. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory procedures, including chromatographic separations and spectroscopic analyses. The stability of the compound under different storage conditions has also been extensively studied, with results indicating that it remains stable for up to two years when stored at room temperature in a dry environment.

In terms of applications, N-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-Yl derivatives are being explored for their role in drug delivery systems. The amide group within the molecule can be modified to enhance drug targeting capabilities, making it an attractive candidate for nanomedicine applications. Furthermore, the compound's ability to form stable complexes with metal ions has opened new avenues for its use in coordination chemistry and catalysis.

From a safety standpoint, preliminary toxicological studies indicate that this compound exhibits low toxicity when administered at therapeutic doses. However, further long-term studies are required to fully assess its safety profile. Regulatory agencies have classified this compound under general chemical safety guidelines without imposing additional restrictions beyond standard laboratory practices.

In conclusion, N-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-Yl with CAS number 896371-77-0 represents a promising molecule with diverse applications across multiple scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to both academic research and industrial innovation.

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